Yttrium tris(2-methylprop-2-enoate)

Description

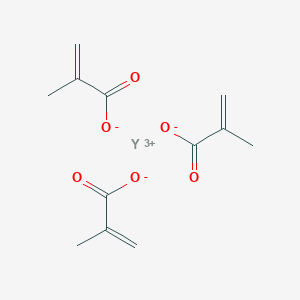

Yttrium tris(2-methylprop-2-enoate) is an organometallic complex where yttrium (Y³⁺) is coordinated to three 2-methylprop-2-enoate (methacrylate) ligands. The methacrylate ligand consists of a vinyl group and a carboxylate moiety, enabling dual functionality: coordination to metal centers and participation in polymerization reactions.

The stereochemistry and electron-donating properties of the methacrylate ligand likely influence the compound’s reactivity. For instance, the vinyl group may facilitate crosslinking in polymers, while the carboxylate group stabilizes the yttrium center. Structural characterization of such complexes often employs X-ray crystallography, with refinement tools like SHELX playing a critical role .

Properties

CAS No. |

79718-33-5 |

|---|---|

Molecular Formula |

C12H18O6Y |

Molecular Weight |

347.17 g/mol |

IUPAC Name |

2-methylprop-2-enoic acid;yttrium |

InChI |

InChI=1S/3C4H6O2.Y/c3*1-3(2)4(5)6;/h3*1H2,2H3,(H,5,6); |

InChI Key |

GAXPAUUWDGZZTG-UHFFFAOYSA-N |

SMILES |

CC(=C)C(=O)[O-].CC(=C)C(=O)[O-].CC(=C)C(=O)[O-].[Y+3] |

Canonical SMILES |

CC(=C)C(=O)O.CC(=C)C(=O)O.CC(=C)C(=O)O.[Y] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Yttrium tris(2-methylprop-2-enoate) can be synthesized through the reaction of yttrium chloride with 2-methylprop-2-enoic acid in the presence of a base such as triethylamine. The reaction typically occurs in an organic solvent like tetrahydrofuran (THF) under inert atmosphere conditions to prevent moisture and oxygen from interfering with the reaction .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

Yttrium tris(2-methylprop-2-enoate) can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form yttrium oxide.

Substitution: Ligands can be substituted with other carboxylates or similar ligands.

Common Reagents and Conditions

Oxidation: Typically involves oxidizing agents such as hydrogen peroxide or ozone.

Substitution: Requires the presence of other carboxylate ligands and may involve heating or the use of catalysts.

Major Products

Oxidation: Yttrium oxide (Y₂O₃).

Substitution: Various yttrium carboxylates depending on the substituting ligand.

Scientific Research Applications

Yttrium tris(2-methylprop-2-enoate) has several scientific research applications:

Materials Science: Used in the synthesis of advanced materials, including polymers and composites.

Catalysis: Acts as a catalyst in various organic reactions.

Biomedical Applications: Potential use in drug delivery systems and medical imaging.

Mechanism of Action

The mechanism of action of yttrium tris(2-methylprop-2-enoate) in catalysis involves the coordination of the yttrium center with reactants, facilitating various chemical transformations. The molecular targets and pathways depend on the specific reaction and application but generally involve the activation of substrates through coordination to the yttrium center .

Comparison with Similar Compounds

Comparison with Similar Yttrium Complexes

Key Observations:

Solubility :

- Methacrylate and β-diketonate complexes exhibit higher solubility in organic solvents compared to yttrium citrate, which is sparingly soluble due to strong ionic interactions in polar media .

- Cyclopentadienyl derivatives show variable solubility depending on substituents (e.g., n-propyl groups enhance lipophilicity) .

Thermal Stability :

- β-diketonate ligands (e.g., 2,2,7-trimethyl-3,5-octanedionato) provide exceptional thermal stability via chelation, making them suitable for high-temperature applications like OLED fabrication .

- Methacrylate complexes may decompose at moderate temperatures, limiting their use in thermally demanding processes.

Reactivity and Applications: Methacrylate: The vinyl group enables radical polymerization, suggesting utility in crosslinked polymers or surface coatings. Citrate: Biocompatibility and low toxicity drive applications in drug delivery and MRI contrast agents . Cyclopentadienyl: Strong σ-donor properties enhance catalytic activity in olefin polymerization .

Unique Advantages of Yttrium Tris(2-methylprop-2-enoate)

- Dual Functionality : Combines metal coordination (for catalytic sites) and polymerizable vinyl groups (for material fabrication).

- Tunable Reactivity : Substituents on the methacrylate ligand (e.g., methyl groups) can sterically modulate yttrium’s Lewis acidity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.